Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate
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Overview
Description
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is a chemical compound known for its significant pharmacological properties, particularly in the treatment of hypertension. This compound is a derivative of guanidine and features a unique structure that includes an octahydro-1-azocinyl group. It is commonly referred to in the context of its sulfate form, which enhances its solubility and stability for medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate typically involves the reaction of guanidine with an appropriate azocane derivative. The process can be summarized as follows:
Starting Materials: Guanidine and 2-(octahydro-1-azocinyl)ethyl chloride.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the hemisulfate salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are critical in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst; conducted under atmospheric or elevated pressures.
Substitution: Alkyl halides or other electrophiles; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological or chemical properties .
Scientific Research Applications
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Primarily used in the treatment of hypertension due to its ability to inhibit norepinephrine release, thereby reducing blood pressure.
Mechanism of Action
The primary mechanism of action of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate involves the inhibition of norepinephrine release from sympathetic nerve endings. This action is achieved by interfering with the storage and release mechanisms of norepinephrine, leading to a decrease in peripheral vascular resistance and, consequently, blood pressure. The compound targets adrenergic neurons and affects the sympathetic nervous system pathways .
Comparison with Similar Compounds
Similar Compounds
Guanethidine: Another guanidine derivative used for hypertension, but with a different side chain structure.
Bethanidine: Similar in function but with variations in its chemical structure and pharmacokinetics.
Debrisoquine: A related compound with antihypertensive properties but differing in its metabolic pathways.
Uniqueness
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively inhibit norepinephrine release makes it particularly effective in managing hypertension, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H46N8O4S |
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Molecular Weight |
494.7 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine;hydron;sulfate |
InChI |
InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
NBJGGHFXCGHTNJ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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